molecular formula C7H5BrN2O B13922396 2-Amino-5-bromo-3-hydroxybenzonitrile

2-Amino-5-bromo-3-hydroxybenzonitrile

Cat. No.: B13922396
M. Wt: 213.03 g/mol
InChI Key: KPCVRWCYUVUHQS-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile typically involves the bromination of 2-Amino-3-hydroxybenzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-3-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromo, and hydroxy groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-amino-5-bromo-3-hydroxybenzonitrile

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(10)6(11)2-5/h1-2,11H,10H2

InChI Key

KPCVRWCYUVUHQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)O)Br

Origin of Product

United States

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